Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
CAS No.: 62885-44-3
Cat. No.: VC19420048
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62885-44-3 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | AIEVUOVWKAJMQF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CNC(=CC1=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is C₈H₉NO₄, with a molecular weight of 183.16 g/mol . Its IUPAC name is methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate, and its canonical SMILES representation is COC1=CNC(=CC1=O)C(=O)OC . The compound’s structure features a partially saturated pyridine ring, which influences its reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 62885-44-3 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | COC1=CNC(=CC1=O)C(=O)OC |
| InChI Key | AIEVUOVWKAJMQF-UHFFFAOYSA-N |
Spectroscopic and Physical Data
Synthesis Methods
Condensation and Cyclization Reactions
A common route for synthesizing dihydropyridine derivatives involves condensation reactions. For methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate, one approach utilizes methyl 4-methoxyacetoacetate and aminoacetaldehyde dimethyl acetal as precursors. The reaction proceeds via enamine formation, followed by cyclization in the presence of dimethyl oxalate and lithium hydride (LiH) in methanol . This method yields the target compound after acid quenching and purification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Methyl 4-methoxyacetoacetate + DMFDMA | Enamine intermediate formation |
| 2 | Aminoacetaldehyde dimethyl acetal | Cyclization precursor |
| 3 | Dimethyl oxalate, LiH, MeOH, 40°C | Ring closure to dihydropyridine |
| 4 | LiOH, HCl quenching | Deprotection and isolation |
Comparison with Analogous Dihydropyridines
Structural Analogues
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1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 59864-32-3): Lacks the 5-methoxy and 2-carboxylate groups, reducing polarity and altering bioactivity .
-
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 43077-77-6): Positional isomerism of substituents affects hydrogen bonding and metabolic stability .
Table 3: Structural and Functional Comparisons
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